molecular formula C14H15NO3S B14591444 2-Methyl-2-[(2-phenyl-1,3-thiazol-4-yl)methoxy]propanoic acid CAS No. 61329-11-1

2-Methyl-2-[(2-phenyl-1,3-thiazol-4-yl)methoxy]propanoic acid

Cat. No.: B14591444
CAS No.: 61329-11-1
M. Wt: 277.34 g/mol
InChI Key: KFBOSZMMAAUQKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-[(2-phenyl-1,3-thiazol-4-yl)methoxy]propanoic acid is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing thiazole derivatives is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The reaction conditions often include the use of solvents such as ethanol or methanol and heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of thiazole derivatives, including 2-Methyl-2-[(2-phenyl-1,3-thiazol-4-yl)methoxy]propanoic acid, may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, the use of automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-[(2-phenyl-1,3-thiazol-4-yl)methoxy]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as halogens for substitution reactions. The reaction conditions typically involve the use of solvents like dichloromethane or acetonitrile and may require heating or cooling to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring, leading to a diverse array of derivatives with potential biological activities .

Mechanism of Action

The mechanism of action of 2-Methyl-2-[(2-phenyl-1,3-thiazol-4-yl)methoxy]propanoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, modulating their activity. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to its therapeutic effects . Additionally, the phenyl group can enhance the compound’s binding affinity to its molecular targets, increasing its potency .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure.

    Tiazofurin: An anticancer drug containing a thiazole ring.

Uniqueness

2-Methyl-2-[(2-phenyl-1,3-thiazol-4-yl)methoxy]propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group and the propanoic acid moiety enhances its potential for diverse applications in various fields, distinguishing it from other thiazole derivatives .

Properties

CAS No.

61329-11-1

Molecular Formula

C14H15NO3S

Molecular Weight

277.34 g/mol

IUPAC Name

2-methyl-2-[(2-phenyl-1,3-thiazol-4-yl)methoxy]propanoic acid

InChI

InChI=1S/C14H15NO3S/c1-14(2,13(16)17)18-8-11-9-19-12(15-11)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,16,17)

InChI Key

KFBOSZMMAAUQKU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)O)OCC1=CSC(=N1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.